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Compound of Interest

Compound Name: 2,6-Difluoro-3-methoxyaniline

Cat. No.: B138209

An In-depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 2,6-
Difluoro-3-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Difluoro-3-methoxyaniline is a highly functionalized aromatic amine that serves as a
valuable building block in medicinal and materials chemistry. The strategic placement of two
electron-withdrawing fluorine atoms, an electron-donating methoxy group, and a versatile
amino group on a benzene scaffold imparts unique electronic properties and reactivity. This
guide provides a comprehensive technical overview of its molecular structure, elucidated
through predicted spectroscopic analysis, alongside its physicochemical properties, a proposed
synthetic pathway, and critical safety information. The discussion is tailored for professionals in
drug discovery and chemical research, emphasizing the rationale behind its structural
characteristics and synthetic design.

Introduction: The Significance of Fluorinated Aniline
Scaffolds

The incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design,
often leading to improved metabolic stability, enhanced binding affinity, and modified
lipophilicity.[1] Anilines, in turn, are fundamental precursors in the synthesis of a vast array of

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b138209?utm_src=pdf-interest
https://www.benchchem.com/product/b138209?utm_src=pdf-body
https://www.benchchem.com/product/b138209?utm_src=pdf-body
https://www.benchchem.com/product/b138209?utm_src=pdf-body
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/67cdc80281d2151a02c065c7/original/difluoro-methoxy-methyl-is-a-neglected-group-for-medicinal-chemistry-revival-via-cf2o-me-containing-amines.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

pharmaceuticals and agrochemicals.[2] The convergence of these two motifs in structures like
2,6-Difluoro-3-methoxyaniline offers a compelling platform for chemical innovation.

The aniline moiety provides a reactive handle for a multitude of chemical transformations,
including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling
reactions. The methoxy group is a classic electron-donating group that can influence the
molecule's reactivity and solubility. Critically, the two fluorine atoms positioned ortho to the
amine group exert a powerful influence; they can modulate the pKa of the amine, serve as
hydrogen bond acceptors, and block sites of metabolic oxidation, a common liability for aniline-
containing drug candidates.[3] This unique combination of functional groups makes 2,6-
Difluoro-3-methoxyaniline a desirable intermediate for creating complex molecular
architectures with tailored biological activities.

Physicochemical and Chemical Properties

A summary of the key identifiers and physical properties for 2,6-Difluoro-3-methoxyaniline is

provided below.
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Property Value Reference(s)
CAS Number 144851-62-7 [4][5]
Molecular Formula C7H7F2NO [5]1[6]
Molecular Weight 159.13 g/mol [5]
IUPAC Name 2,6-difluoro-3-methoxyaniline [6]
3-Amino-2,4-difluoroanisole,
Synonyms : . [417]
2,6-Difluoro-m-anisidine
Clear colorless to pale orange
Appearance o [6]
liquid
) >96-97% (Commercially
Purity [41[6]

available)

Refractive Index

1.5210-1.5260 (@ 20°C)

[6]

SMILES

COC1=C(F)C(N)=C(F)C=C1

[6]

InChl Key

XVLHUQRLEPQGDI-
UHFFFAOYSA-N

[6]

Elucidation of Molecular Structure: A Predicted
Spectroscopic Analysis

While empirical spectral data for 2,6-Difluoro-3-methoxyaniline is not widely published in

peer-reviewed literature, its structure can be confidently predicted and analyzed based on

fundamental spectroscopic principles and data from analogous compounds.

Predicted *H NMR Spectroscopy

The *H NMR spectrum in CDCls is expected to show three distinct regions corresponding to the

aromatic protons, the amine protons, and the methoxy protons.

e Aromatic Region (6 6.5-7.0 ppm): Two signals are expected for the two aromatic protons (H-

4 and H-5).

© 2025 BenchChem. All rights reserved. 3/11

Tech Support


https://store.apolloscientific.co.uk/product/26-difluoro-3-methoxyaniline
https://www.scbt.com/p/2-6-difluoro-3-methoxyaniline-144851-62-7
https://www.scbt.com/p/2-6-difluoro-3-methoxyaniline-144851-62-7
https://www.thermofisher.com/order/catalog/product/H26631.03
https://www.scbt.com/p/2-6-difluoro-3-methoxyaniline-144851-62-7
https://www.thermofisher.com/order/catalog/product/H26631.03
https://store.apolloscientific.co.uk/product/26-difluoro-3-methoxyaniline
https://www.fishersci.ca/shop/products/2-6-difluoro-3-methoxyaniline-97-thermo-scientific/p-7029192
https://www.thermofisher.com/order/catalog/product/H26631.03
https://store.apolloscientific.co.uk/product/26-difluoro-3-methoxyaniline
https://www.thermofisher.com/order/catalog/product/H26631.03
https://www.thermofisher.com/order/catalog/product/H26631.03
https://www.thermofisher.com/order/catalog/product/H26631.03
https://www.thermofisher.com/order/catalog/product/H26631.03
https://www.benchchem.com/product/b138209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o The proton at the C-5 position will appear as a triplet of doublets (td) due to coupling with
the adjacent H-4 proton (~8-9 Hz) and the two meta-fluorine atoms (~2-3 Hz).

o The proton at the C-4 position will appear as a complex multiplet due to coupling with H-5,
the ortho-fluorine (F-6), and the meta-fluorine (F-2).

o Amine Protons (& ~3.8 ppm): The -NH:z protons are expected to appear as a broad singlet.
The chemical shift can vary depending on solvent and concentration.

e Methoxy Protons (& ~3.9 ppm): The -OCHs protons will appear as a sharp singlet, as there
are no adjacent protons to couple with.

Predicted **C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum will be characterized by strong carbon-fluorine
couplings.

e Aromatic Carbons (0 100-160 ppm):

o C-F Carbons (C-2, C-6): These will exhibit the largest C-F coupling constants (1JCF = 240-
250 Hz) and will appear as doublets. Their chemical shifts will be significantly downfield
due to the electronegativity of fluorine.

o C-O Carbon (C-3): This carbon, attached to the methoxy group, will also be downfield. It
will show smaller couplings to the adjacent F-2.

o C-N Carbon (C-1): The carbon bearing the amino group will be coupled to the adjacent F-2
and F-6 atoms, appearing as a triplet or doublet of doublets.

o C-H Carbons (C-4, C-5): These carbons will show smaller C-F couplings and their
chemical shifts will be influenced by the combination of ortho, meta, and para substituents.

e Methoxy Carbon (& ~56 ppm): The -OCHs carbon will appear as a singlet in the aliphatic
region.

Predicted FT-IR Spectroscopy

The infrared spectrum provides key information about the functional groups present.
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e N-H Stretching (3350-3500 cm~1): The primary amine will show two characteristic sharp-to-
medium bands in this region, corresponding to the symmetric and asymmetric N-H stretches.

e C-H Aromatic Stretching (~3000-3100 cm~1): Signals corresponding to the C-H bonds on the
aromatic ring.

e C-H Aliphatic Stretching (~2850-2960 cm~1): Signals from the methyl group of the methoxy
moiety.

e C=C Aromatic Stretching (1580-1620 cm~1): Strong absorptions typical of the benzene ring.
o C-F Stretching (1100-1350 cm~1): Strong, characteristic bands for the aryl-fluoride bonds.

e C-O-C Stretching (1000-1250 cm™~1): A strong band corresponding to the asymmetric stretch
of the aryl ether linkage.

Predicted Mass Spectrometry (Electron lonization)

In an EI mass spectrum, the molecular ion peak ([M]*) would be expected at m/z = 159. The
fragmentation pattern would likely involve the loss of a methyl radical (-CHs) from the methoxy
group to give a fragment at m/z = 144, or the loss of a formyl radical (-CHO).

Proposed Synthesis and Purification

While multiple synthetic routes to fluorinated anilines exist, a robust and logical approach for
2,6-Difluoro-3-methoxyaniline involves a multi-step sequence starting from a commercially
available difluorinated precursor. A common and effective strategy is the reduction of the
corresponding nitro compound.

Synthetic Workflow

The proposed synthesis proceeds via the nitration of 1,3-difluorobenzene, followed by
nucleophilic aromatic substitution to introduce the methoxy group, and concludes with the
reduction of the nitro group to the target aniline.
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Caption: Proposed synthetic workflow for 2,6-Difluoro-3-methoxyaniline.

Experimental Protocol: Nitro Group Reduction

This protocol details the final, critical step: the reduction of 2,6-Difluoro-3-methoxynitrobenzene.
This method is advantageous as it uses inexpensive and readily available reagents.

Step 1: Reaction Setup

» To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-
Difluoro-3-methoxynitrobenzene (1 equivalent).

e Add ethanol and water (e.g., in a 4:1 ratio) to the flask to serve as the reaction solvent.
e Add ammonium chloride (NH4Cl, 1.2 equivalents) and iron powder (Fe, 5 equivalents).

Step 2: Reaction Execution

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b138209?utm_src=pdf-body-img
https://www.benchchem.com/product/b138209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Heat the reaction mixture to reflux (approximately 80-90 °C).

» Maintain the reflux with vigorous stirring for 2-4 hours. The progress of the reaction should
be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

Step 3: Work-up and Isolation
e Once the reaction is complete, cool the mixture to room temperature.

« Filter the reaction mixture through a pad of Celite to remove the iron salts. Wash the filter
cake thoroughly with ethanol or ethyl acetate.

o Combine the filtrates and remove the solvent under reduced pressure using a rotary
evaporator.

» Dissolve the resulting residue in ethyl acetate and wash with brine (saturated NaCl solution).

e Dry the organic layer over anhydrous sodium sulfate (Na=S0a), filter, and concentrate in
vacuo to yield the crude product.

Step 4: Purification

e The crude 2,6-Difluoro-3-methoxyaniline can be purified by column chromatography on
silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford the
final product as a clear liquid.

Applications in Drug Discovery

2,6-Difluoro-3-methoxyaniline is not just a chemical curiosity; it is a building block with
significant potential for drug development. Its utility stems from the combined properties of its
functional groups:

o Amine Group: Serves as a key nucleophile or a point of attachment for building larger
molecules. It is frequently used in the synthesis of heterocycles, sulfonamides, and ureas,
which are common pharmacophores.

» Difluoro Substitution: The ortho-difluoro pattern is particularly valuable. It sterically shields
the amine group, potentially hindering unwanted side reactions. Electronically, the fluorine

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b138209?utm_src=pdf-body
https://www.benchchem.com/product/b138209?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b138209?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

atoms lower the pKa of the aniline, making it less basic and potentially reducing off-target

interactions at physiological pH. Furthermore, this substitution pattern can block metabolic N-

oxidation pathways, a major source of toxicity for many aniline-based drugs.[3]

o Methoxy Group: This group acts as a hydrogen bond acceptor and can increase the polarity

and solubility of a molecule. Its position can be used to direct further electrophilic aromatic

substitution reactions if desired.

This scaffold is therefore highly relevant for creating libraries of compounds for screening

against various biological targets, such as protein kinases, where substituted anilines are a

well-established class of inhibitors.[3]

Safety, Handling, and Storage

Proper handling of 2,6-Difluoro-3-methoxyaniline is essential due to its potential hazards.

Hazard Category

GHS Classification

Precautionary Statement
Codes

Acute Toxicity, Oral

Category 4

P264, P270, P301+P312,
P330, P501

Skin Corrosion/Irritation

Category 2

P264, P280, P302+P352,
P332+P313, P362

Eye Damage/Irritation

Category 2A

P264, P280,
P305+P351+P338,
P337+P313

Respiratory Irritation

STOT SE Category 3

P261, P271, P304+P340,
P312, P403+P233

(Data sourced from supplier safety data sheets)

Handling Recommendations:

o Work in a well-ventilated fume hood.
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o Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves
(e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

» Avoid breathing vapors or mist.

e Wash hands thoroughly after handling.

Storage:

o Store in a tightly sealed container in a cool, dry, and well-ventilated area.

» Keep away from strong oxidizing agents.

Conclusion

2,6-Difluoro-3-methoxyaniline represents a sophisticated chemical building block whose
value lies in the precise arrangement of its fluorine, methoxy, and amino substituents. Its
molecular structure, characterized by a unique electronic and steric profile, makes it an
attractive starting point for the synthesis of novel compounds in the pharmaceutical and
agrochemical industries. Understanding its spectroscopic signatures, synthetic accessibility,
and handling requirements is crucial for researchers aiming to leverage its potential in creating
next-generation molecular innovations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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